(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
(1S,4S)-2,5-Diazabicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed reactions to construct the bicyclic framework . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines .
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in biochemical research .
Medicine
In medicine, (1S,4S)-2,5-Diazabicyclo[22Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its stability and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
- (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Uniqueness
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific arrangement of nitrogen atoms and the presence of a carboxamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c7-6(10)9-3-4-1-5(9)2-8-4/h4-5,8H,1-3H2,(H2,7,10)/t4-,5-/m0/s1 |
InChI Key |
WUAFTKSTWCNQFF-WHFBIAKZSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C(=O)N |
Canonical SMILES |
C1C2CNC1CN2C(=O)N |
Origin of Product |
United States |
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